2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 5-chlorothiophene sulfonyl moiety and a 2,4-dimethoxyphenyl acetamide group. Although direct data on its synthesis or activity are absent in the provided evidence, structurally related compounds suggest its relevance in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-9-3-4-10(11(7-9)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGOYWUARCCKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by chlorosulfonation of 5-chlorothiophene.
Amide Formation: The sulfonyl chloride intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a sulfonamide moiety, which is known for its biological activity, particularly in the inhibition of various enzymes. The presence of the 5-chlorothiophen-2-yl and 2,4-dimethoxyphenyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Therapeutic Applications
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Anti-inflammatory and Analgesic Properties
- The acetamide structure is commonly associated with analgesic activities. Research indicates that compounds with similar scaffolds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have shown that sulfonamide derivatives can effectively reduce pain and inflammation through COX inhibition mechanisms .
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Anticancer Activity
- Compounds containing sulfonamide and acetamide functionalities have been explored for their anticancer properties. In vitro studies demonstrate that similar structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . The specific interactions of this compound with molecular targets could lead to the development of novel cancer therapies.
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Urease Inhibition
- Recent studies have highlighted the potential of acetamide-sulfonamide scaffolds as urease inhibitors. Urease is an enzyme linked to various diseases, including peptic ulcers and certain types of kidney stones . The compound's structural features suggest it may serve as a lead candidate for developing effective urease inhibitors.
Case Study 1: Anti-inflammatory Effects
A study published in PubMed Central demonstrated that a series of acetamide-sulfonamide derivatives exhibited potent anti-inflammatory effects in animal models. These compounds were shown to significantly reduce edema and pain responses when compared to control groups .
Case Study 2: Anticancer Potential
Research conducted on sulfonamide derivatives indicated that compounds similar to 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with biological targets.
Comparison with Similar Compounds
Compound 5RH1 (PDB: 5RH1)
- Structure : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide.
- Key Differences : Replaces the sulfonyl group with a simple acetamide linker and substitutes the dimethoxyphenyl group with pyridine.
- Activity : Exhibited a docking score of -22 kcal/mol against SARS-CoV-2 main protease (Mpro), forming hydrogen bonds with HIS163 and ASN142. The pyridine ring enhances interaction with hydrophobic pockets, but the absence of sulfonyl may reduce binding stability compared to the target compound .
Compound 33 ()
- Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide.
- Key Differences : Incorporates a 4-chlorobenzoyl-indole moiety instead of dimethoxyphenyl.
- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 5-chlorothiophene-2-sulfonamide (39% yield). The indole group may enhance π-π stacking in target binding .
Acetamide Derivatives with Aromatic Sulfonamide Groups
N-(2,4-Dimethoxyphenyl)-2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide ()
- Structure : Features a toluene sulfonyl group and ethylphenyl substitution.
- Key Differences: Lacks the thiophene ring but retains the dimethoxyphenyl acetamide core.
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (–19)
- Structure : Contains dual chlorophenyl and diethylsulfamoyl groups.
- Activity: Noted for sulfonamide-related bioactivity, though specifics are absent. The diethylsulfamoyl group may enhance metabolic stability but reduce solubility compared to dimethoxyphenyl .
Heterocyclic Acetamides with Varied Pharmacophores
Compound 18 ()
- Structure : 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Integrates a pyrimidinone-thioether and trifluoromethyl benzothiazole.
Comparative Analysis of Key Properties
Research Findings and Implications
- Thiophene Sulfonyl vs. Pyridine : The sulfonyl group in the target compound likely offers stronger hydrogen-bonding capacity than pyridine in 5RH1, though pyridine’s aromaticity may improve target complementarity .
- Dimethoxyphenyl vs. Indole : The dimethoxyphenyl group’s electron-donating methoxy groups enhance solubility, whereas indole (Y040-9697) may prioritize hydrophobic interactions .
Biological Activity
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : CHClNOS
- Molecular Weight : 414.9 g/mol
- CAS Number : 1097203-31-0
The presence of the sulfonyl group in its structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
1. Enzyme Inhibition
Research indicates that compounds containing the sulfonamide moiety exhibit significant enzyme inhibitory activities. The compound has been evaluated for its effects on various enzymes:
These findings suggest that the compound may be effective in conditions where modulation of these enzymes is beneficial, such as in the treatment of glaucoma through intraocular pressure reduction.
2. Antidiabetic Activity
In a study focusing on insulin resistance and glucose tolerance, derivatives of sulfonamides were shown to enhance insulin action and improve lipid profiles in diabetic models:
- Model : C57BL/KsJ-db/db mice and STZ-induced diabetic rats
- Effects : Restoration of insulin levels, normalization of serum lipid profiles
- Mechanism : Modulation of genes involved in insulin signaling (IRS1, PI3K, PTPN1, Akt2, AMPK, PPAR-α) .
This suggests that compounds similar to this compound could have therapeutic potential in managing diabetes.
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of related compounds:
- Study on Ocular Hypotensive Agents :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
